

# Initial investigation of Diiodomethane in perovskite solar cells

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## Compound of Interest

Compound Name: Diiodomethane

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An in-depth technical guide on the initial investigation of **diiodomethane** in perovskite solar cells.

## Abstract

The rapid development of perovskite solar cells (PSCs) has been significantly influenced by the use of additives to enhance film quality, device performance, and stability. **Diiodomethane** ( $\text{CH}_2\text{I}_2$ ) has emerged as a noteworthy additive, particularly in non-thermal, rapid annealing processes like photonic curing and intense pulsed light (IPL) treatment. Initial investigations reveal its multifaceted role in improving perovskite film morphology by promoting pinhole-free surfaces and encouraging vertical grain growth. Furthermore,  $\text{CH}_2\text{I}_2$  acts as an iodine source, compensating for iodine loss during high-temperature or light-intensive processing, thereby reducing iodine-related defects and suppressing non-radiative recombination. This guide provides a comprehensive overview of the foundational studies on  $\text{CH}_2\text{I}_2$  in PSCs, detailing its impact on device performance, the experimental protocols for its application, and the proposed mechanisms of action.

## Introduction to Additive Engineering in Perovskite Solar Cells

Organic-inorganic halide perovskites are distinguished by their exceptional optoelectronic properties, including strong light absorption, long charge carrier diffusion lengths, and high defect tolerance. A key advantage is their processability from solution at low temperatures,

which promises low-cost manufacturing. However, achieving high-efficiency and stable PSCs is critically dependent on the quality of the perovskite thin film.[1] Additive engineering, the incorporation of small quantities of specific compounds into the perovskite precursor solution, has become a standard strategy to control crystallization, passivate defects, and improve film morphology.[2] While various additives have been explored for conventional thermal annealing, the investigation into additives compatible with high-throughput, non-thermal methods is crucial for enabling large-scale production.[3] **Diiodomethane** ( $\text{CH}_2\text{I}_2$ ) has been identified as a promising additive in this context, particularly for rapid annealing techniques.[4]

## The Role of Diiodomethane ( $\text{CH}_2\text{I}_2$ ) in Perovskite Film Formation

Initial studies have identified several key functions of **diiodomethane** when used as an additive in the fabrication of methylammonium lead iodide ( $\text{MAPbI}_3$ ) perovskite films.

### Enhanced Film Morphology

One of the primary benefits of adding  $\text{CH}_2\text{I}_2$  is the significant improvement in the surface coverage and quality of the perovskite film. Research has shown that  $\text{CH}_2\text{I}_2$  helps in forming pinhole-free films, which is critical for preventing shunts and improving device performance. This improvement is attributed to better interaction between the solvent and the precursor materials, which promotes more uniform deposition and crystallization.

### Iodine Compensation and Defect Reduction

During rapid, high-energy annealing processes like intense pulsed light (IPL) or photonic curing, the perovskite film can experience a spike in temperature, leading to the sublimation of methylammonium iodide (MAI). This results in an iodine-poor film, creating iodine vacancies and interstitial defects that act as charge recombination centers.[3]  $\text{CH}_2\text{I}_2$  addresses this issue directly. The C-I bond in **diiodomethane** can be cleaved by the UV radiation present in the IPL source, liberating iodine ions within the film. These ions replenish the iodine lost during annealing, increasing the I/Pb ratio, passivating defect states, and reducing non-radiative charge recombination.[3] This leads to a lower recombination rate and improved management of iodide ion vacancies.

### Controlled Crystallization and Grain Growth

The presence of  $\text{CH}_2\text{I}_2$  in the precursor solution influences the crystal formation process. It has been observed to control and promote grain growth, particularly in the vertical direction.[3] This is beneficial for efficient charge transport through the perovskite layer to the charge-transport layers, ultimately enhancing the solar cell's efficiency.

## Impact on Photovoltaic Performance

The addition of  $\text{CH}_2\text{I}_2$  to the perovskite precursor, especially when combined with rapid annealing techniques, leads to substantial improvements in key photovoltaic metrics. Studies have demonstrated a significant increase in power conversion efficiency (PCE) for devices fabricated with the additive compared to those without.

## Quantitative Data Summary

The following table summarizes the performance of photonicallly cured and IPL-treated perovskite solar cells with and without the **diiodomethane** additive.

Annealing Method	Additive	Champion PCE (%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	Reference
Photonic Curing	None	11.26	-	-	-	[4]
Photonic Curing	$\text{CH}_2\text{I}_2$	15.04	-	-	-	[3][4]
IPL Treatment	None	-	-	-	-	
IPL Treatment	$\text{CH}_2\text{I}_2$	16.5	-	-	-	
Thermal Annealing	None	15.82	-	-	-	

Note: Specific values for Voc, Jsc, and FF were not consistently provided across all compared studies in the initial search results.

The data clearly shows that devices fabricated with  $\text{CH}_2\text{I}_2$ , particularly using photonic curing, achieve efficiencies comparable to those made with traditional, time-consuming thermal annealing.

## Experimental Protocols

This section details the methodologies for preparing perovskite films and devices using **diiodomethane** as an additive.

### Perovskite Precursor Solution Preparation

Standard  $\text{MAPbI}_3$  Precursor (Without  $\text{CH}_2\text{I}_2$ ):

- Dissolve stoichiometric amounts of lead (II) iodide ( $\text{PbI}_2$ ) and methylammonium iodide (MAI) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).<sup>[4]</sup> A common volume ratio is 9:1 (DMF:DMSO).<sup>[4]</sup>
- Stir the solution for a minimum of 2 hours to ensure complete dissolution.<sup>[4]</sup>
- Filter the precursor solution through a 0.2  $\mu\text{m}$  PTFE filter before use.

$\text{MAPbI}_3$  Precursor with  $\text{CH}_2\text{I}_2$  Additive:

- Prepare the solvent mixture by adding 20-40 vol% of **diiodomethane** ( $\text{CH}_2\text{I}_2$ ) to the DMF/DMSO (9:1 v/v) solvent system.<sup>[4]</sup> Note: At 40 vol%  $\text{CH}_2\text{I}_2$ , solutes may precipitate due to lower solubility.<sup>[4]</sup> 20 vol% has been shown to yield slightly higher PCE.<sup>[4]</sup>
- Add stoichiometric  $\text{PbI}_2$  and MAI to the  $\text{CH}_2\text{I}_2$ -containing solvent mixture.
- Stir the solution for at least 2 hours.<sup>[4]</sup>
- Filter the solution through a 0.2  $\mu\text{m}$  PTFE filter prior to deposition.

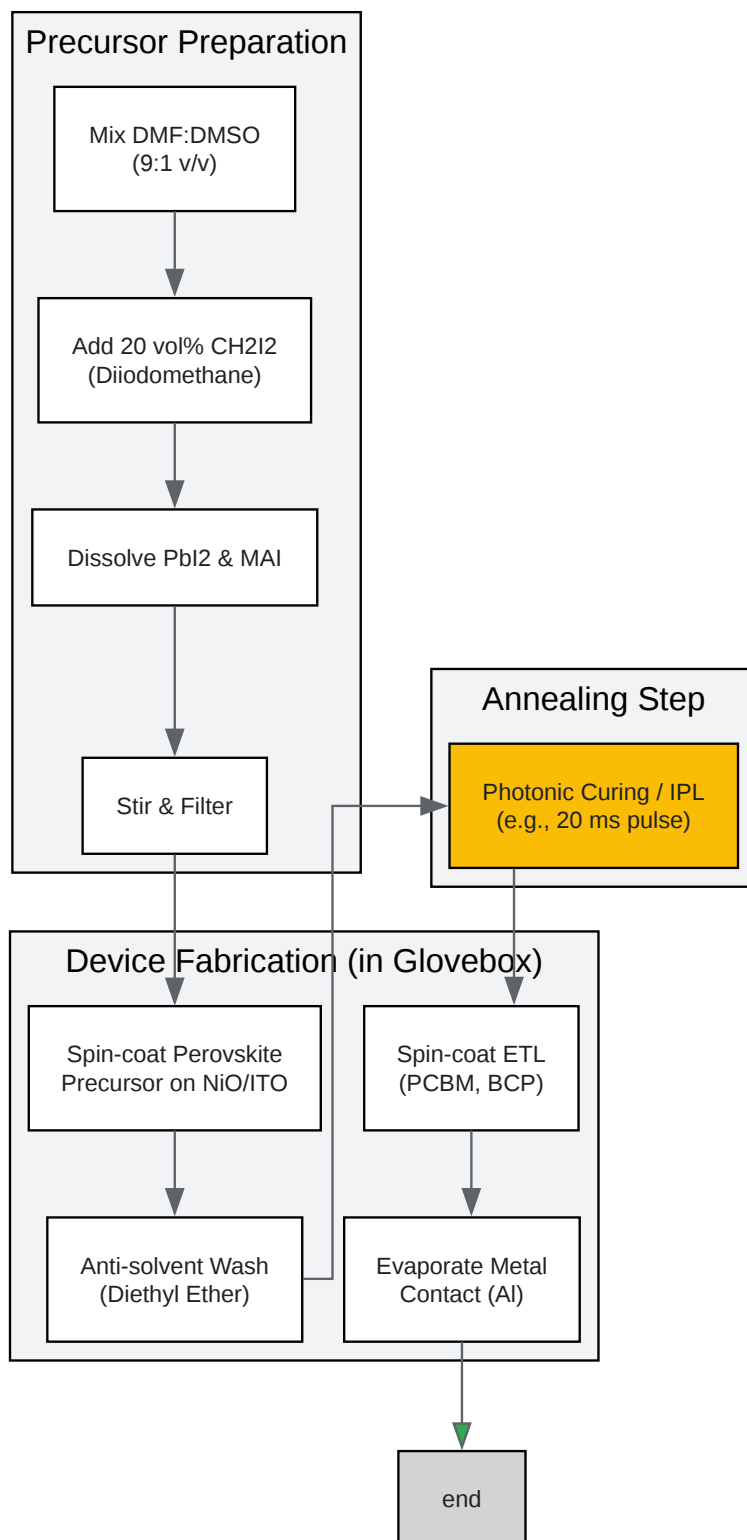
### Perovskite Film Fabrication and Device Architecture

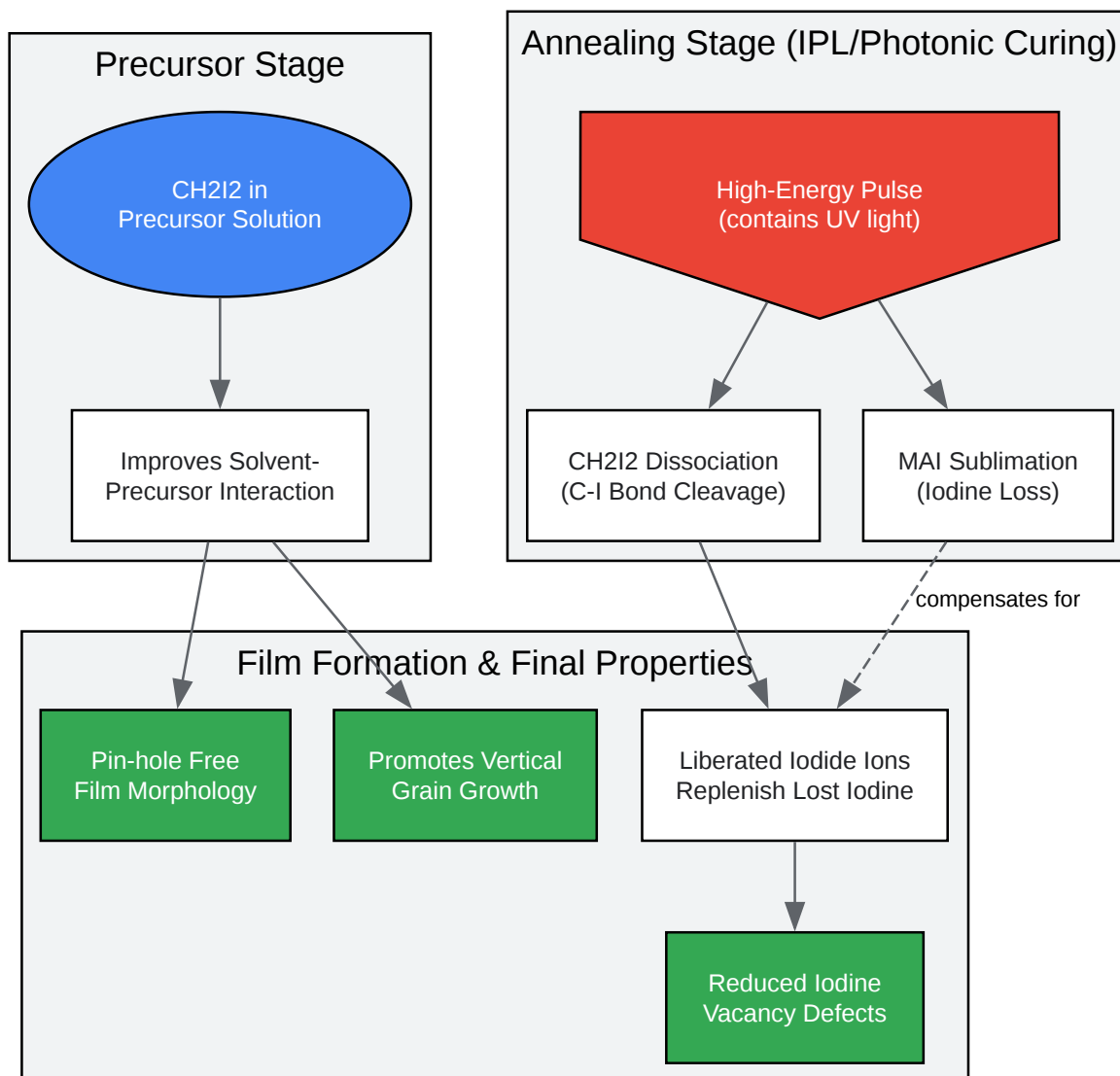
The following protocol describes a typical fabrication process for a p-i-n planar perovskite solar cell.

- Substrate and Hole Transport Layer (HTL): Begin with a cleaned substrate (e.g., FTO or ITO-coated glass). Deposit the hole transport layer, for example, NiO, which can be prepared via thermal annealing.
- Perovskite Deposition:
  - In an N<sub>2</sub>-filled glovebox, spin-coat the prepared perovskite precursor solution (with or without CH<sub>2</sub>I<sub>2</sub>) onto the HTL-coated substrate. A typical spin-coating recipe is 4000 rpm for 25 seconds.
  - During the spin-coating process (e.g., after ~11 seconds), dispense an anti-solvent like diethyl ether (1 mL) onto the spinning substrate to induce rapid crystallization.
- Annealing:
  - Thermal Annealing (Control): Anneal the films on a hotplate at 100 °C for 10 minutes inside the glovebox.
  - Photonic Curing/IPL (with CH<sub>2</sub>I<sub>2</sub>): Transfer the substrate to the photonic curing or IPL system. A typical condition is a 20 ms pulse with a radiant energy of 6.8 J/cm<sup>2</sup>.<sup>[4]</sup> This process is performed under ambient conditions.
- Electron Transport Layer (ETL) and Contacts:
  - Spin-coat a solution of PC<sub>61</sub>BM in chlorobenzene (e.g., 20 mg/mL) at 1200 rpm for 60 seconds.
  - Spin-coat a BCP buffer layer in anhydrous ethanol (e.g., 0.5 mg/mL) at 4000 rpm for 30 seconds.
  - Finally, thermally evaporate a metal top contact, such as 100 nm of aluminum (Al).

## Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for **diiodomethane** in perovskite solar cells.

Fabrication Workflow for PSCs with CH<sub>2</sub>I<sub>2</sub> Additive[Click to download full resolution via product page](#)Caption: Experimental workflow for fabricating PSCs with a CH<sub>2</sub>I<sub>2</sub> additive.

Proposed Mechanism of CH<sub>2</sub>I<sub>2</sub> in Perovskite Films

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)